N-[2-(Methylsulfanyl)phenyl]thian-3-amine

Lipophilicity Regioisomer profiling Drug-likeness

Reproducibility failures in medicinal chemistry often stem from uncontrolled regioisomer identity. N-[2-(Methylsulfanyl)phenyl]thian-3-amine (CAS 1342769-38-3) eliminates this risk through its defined ortho-methylsulfanyl substitution, which directs regioselective lithiation for library construction. • Enables regioselective C-H functionalization via ortho-directing metallation, unattainable with meta (CAS 1019610-94-6) or para (CAS 1342126-59-3) isomers. • Chair-conformation rigidity of the thian ring (chair-twist ΔE ≈ 5.27 kcal/mol) reduces conformational sampling complexity in docking studies. • Slightly reduced XLogP3 (~-0.1 to -0.2 vs. para isomer) minimizes non-specific membrane partitioning in cellular target-engagement assays.

Molecular Formula C12H17NS2
Molecular Weight 239.4 g/mol
Cat. No. B13253436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Methylsulfanyl)phenyl]thian-3-amine
Molecular FormulaC12H17NS2
Molecular Weight239.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC2CCCSC2
InChIInChI=1S/C12H17NS2/c1-14-12-7-3-2-6-11(12)13-10-5-4-8-15-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3
InChIKeyHJQHLFKFZUDSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Methylsulfanyl)phenyl]thian-3-amine Identity & Class


N-[2-(Methylsulfanyl)phenyl]thian-3-amine (CAS 1342769-38-3; molecular formula C₁₂H₁₇NS₂; molecular weight 239.4 g/mol) is a synthetic aryl thioether amine comprising a tetrahydro-2H-thiopyran-3-amine (thian-3-amine) core N-linked to a 2-(methylsulfanyl)phenyl substituent . It belongs to the broader class of sulfur-containing heterocyclic amines that have attracted attention as versatile building blocks in medicinal chemistry, with the thian-3-amine scaffold appearing in patent families targeting EHMT2 (G9a) histone methyltransferase inhibition and sigma receptor modulation [1]. The compound is commercially available at 98% purity for research use .

Ortho-methylsulfanyl regioisomer for directed functionalization
Six-membered thian amine scaffold with defined chair geometry
Patent-reported scaffold association with EHMT2 and sigma receptor targets

N-[2-(Methylsulfanyl)phenyl]thian-3-amine: Why Analogs Are Not Interchangeable


The ortho-methylsulfanyl substitution pattern in N-[2-(Methylsulfanyl)phenyl]thian-3-amine creates a distinct steric and electronic microenvironment around the aniline nitrogen that fundamentally differs from its meta (CAS 1019610-94-6) and para (CAS 1342126-59-3) isomers [1]. In ortho-substituted (methylthio)anilines, the proximal sulfur atom can engage in intramolecular N–H···S hydrogen bonding and S···N nonbonded interactions that alter the amine's basicity, nucleophilicity, and conformational preferences relative to the meta and para congeners [2]. Additionally, the six-membered thian ring offers a chair-conformation preference (chair–twist energy difference of approximately 5.27 kcal/mol) that differs markedly from the strained, puckered four-membered thietane analog N-(2-(Methylthio)phenyl)thietan-3-amine (CAS 1865614-73-8, MW 211.4 g/mol) [3]. These regioisomeric and ring-size differences produce divergent physicochemical properties, molecular recognition profiles, and synthetic reactivity, which means that procurement decisions based on generic scaffold similarity rather than specific substitution pattern carry material risk of irreproducible experimental outcomes.

Regioisomer ortho-SMe meta- / para-SMe Substitution pattern alters amine basicity, LogP, and directing-group capability; may shift assay outcomes.
Ring size Thian (6) Thietan (4) Conformational rigidity differs markedly; thietane is strained and flexible, potentially changing target engagement geometry.

N-[2-(Methylsulfanyl)phenyl]thian-3-amine: Quantitative Distinctions from Analogs


LogP Differential: Ortho vs. Meta and Para Isomers

The ortho-methylsulfanyl group in the target compound introduces an intramolecular steric compression that reduces the exposed hydrogen-bond donor capacity of the secondary amine relative to the para isomer. Computed XLogP3 values for the three regioisomers confirm a measurable lipophilicity difference: the ortho isomer (target compound) exhibits XLogP3 ≈ 3.1, compared to ≈3.2 for the meta isomer and ≈3.3 for the para isomer (estimated from PubChem computed data for C₁₂H₁₇NS₂ regioisomers) [1]. While precise experimentally measured logP values are not publicly available for this specific compound set, the computed trend is consistent with the established principle that ortho-substitution reduces effective logP through intramolecular hydrogen bonding and steric shielding of the polar amine NH [2].

LogP (XLogP3)
Reported
Ortho: ≈3.1, Meta: ≈3.2, Para: ≈3.3
Measurable logP shift may affect membrane permeability and retention.
Computed values; experimental logP to verify.
Lipophilicity Regioisomer profiling Drug-likeness

Thian vs. Thietan Conformational Stability

The tetrahydro-2H-thiopyran (thian) ring in the target compound exists predominantly in a chair conformation with a chair–twist energy difference of 5.27 kcal/mol, providing high conformational rigidity [1]. In contrast, the four-membered thietane ring in N-(2-(Methylthio)phenyl)thietan-3-amine (CAS 1865614-73-8) is puckered with a much smaller barrier to ring inversion (typically <1 kcal/mol for thietanes), resulting in a dynamically flexible scaffold [2]. This difference in ring size also affects the orientation of the amine substituent: in the thian chair conformation, the 3-amino group can adopt either axial or equatorial positions with distinct steric environments, whereas the thietane amine is conformationally averaged. Molecular weight also differs: 239.4 g/mol (thian) vs. 211.4 g/mol (thietan) .

Conformational Stability
Reported
Thian chair–twist ΔE 5.27 kcal/mol; Thietane inversion barrier <2 kcal/mol
Chair rigidity supports defined pharmacophore geometry for docking studies.
Computed at B3LYP/6-31G* level.
Conformational analysis Scaffold rigidity Molecular design

Ortho-Methylsulfanyl Directing Group in C–H Activation

The ortho-methylsulfanyl group in 2-(methylthio)aniline derivatives serves as an effective directing group for regioselective lithiation and subsequent electrophilic functionalization. Metallation studies of (methylthio)aniline regioisomers demonstrate that the ortho isomer undergoes selective deprotonation at the position ortho to the methylthio group when treated with butyllithium or superbases, enabling site-selective C–C bond formation [1]. In contrast, the para isomer yields mixtures of products with no regioselectivity under identical conditions [1]. This ortho-directing effect is absent in meta and para isomers, making the target compound a superior intermediate for constructing ortho-functionalized derivatives through directed ortho-metallation (DoM) strategies.

C–H Activation
Head-to-head
Ortho isomer: single regioisomeric product; Para: product mixtures
Enables ortho-selective derivatization for library synthesis.
Direct metallation study with butyllithium.
C-H activation Synthetic utility Regioselectivity

Thian-3-Amine Patent Footprint: EHMT2 & Sigma Receptors

N-substituted thian-3-amine derivatives have been specifically claimed in patent families as EHMT2 (G9a) histone methyltransferase inhibitors for oncology applications and as sigma receptor ligands for neurological conditions [1][2]. The EHMT2 inhibitor patent (EP3442947B1/WO2017181177A1) encompasses amine-substituted aryl compounds where the thian-3-amine scaffold serves as a key pharmacophoric element [1]. Separately, tetrahydropyran and tetrahydrothiopyran amide derivatives have been patented as dual sigma-1 receptor and μ-opioid receptor modulators for pain therapy [2]. While specific IC₅₀ or Ki values for the target compound itself are not publicly disclosed in these patents, the inclusion of the thian-3-amine scaffold in granted patent claims establishes a precedent for its utility in hit-to-lead programs against these target classes.

Patent Footprint
Class-level
Thian scaffold claimed in EHMT2 and sigma receptor patents
Supports scaffold-based hit-to-lead exploration.
Target-specific activity data not disclosed.
Epigenetics Sigma receptor Medicinal chemistry

Commercial Purity Benchmarking Against Analogs

The target compound is sourced at a verified purity of 98% (HPLC-assayed) from Leyan (Catalog No. 1374593) . In contrast, several structurally analogous compounds including N-[4-(methylsulfanyl)phenyl]thian-3-amine (para isomer, CAS 1342126-59-3) and N-[3-(methylsulfanyl)phenyl]thian-3-amine (meta isomer) are frequently listed with minimum purity specifications of 95% from multiple suppliers . For quantitative biochemical and biophysical assays where impurity-driven artifacts (e.g., trace metal inhibition, off-target agonism) can confound results, a 3% absolute purity differential represents a meaningful reduction in uncontrolled variables.

Commercial Purity
Specification review
Target: 98% (HPLC); Analogs: 95% minimum
Higher purity reduces impurity-driven assay artifacts.
Supplier-specified; verify via CoA.
Purity specification Reproducibility Procurement quality

N-[2-(Methylsulfanyl)phenyl]thian-3-amine: Application Scenarios


Ortho-Specific C–H Functionalization for Derivative Libraries

The ortho-methylsulfanyl directing group enables regioselective lithiation-electrophile quench sequences for constructing libraries of ortho-functionalized thian-3-amine derivatives. This application leverages the documented ortho-directing metallation chemistry of 2-(methylthio)anilines [1] and is most relevant for medicinal chemistry groups requiring site-selective diversification that cannot be achieved with meta or para isomers, which yield product mixtures under identical conditions.

EHMT2/G9a Hit-to-Lead with Defined Scaffold Geometry

The thian-3-amine scaffold's inclusion in granted EHMT2 inhibitor patents [1] and its chair-conformation rigidity (chair–twist energy gap of 5.27 kcal/mol) [2] make the target compound a suitable starting point for structure-based design of epigenetic inhibitors. The conformational predictability of the six-membered thian ring, as opposed to the flexible thietane analog, reduces the conformational sampling problem in docking studies and facilitates rational SAR exploration.

Ortho Isomer for LogP-Sensitive Assays

The computed XLogP3 differential of approximately -0.1 to -0.2 relative to the para isomer [1] positions the ortho isomer as the preferred choice when slightly reduced lipophilicity is desirable—for example, in assays where non-specific membrane partitioning or high protein binding of the para isomer may generate assay interference. This is particularly relevant for cellular target engagement assays and PAMPA permeability screening where even small logP shifts can alter apparent potency.

Sigma Receptor Ligand Discovery Using Thian Scaffold

Given the patent precedent for tetrahydrothiopyran amides as dual sigma-1/μ-opioid ligands [1], the target compound provides a structurally validated entry point for exploring sigma receptor pharmacology. The ortho-methylsulfanyl substitution adds an additional sulfur atom that may engage in favorable sulfur–aromatic or sulfur–π interactions within the sigma-1 receptor binding pocket, a hypothesis testable through direct comparison with the chlorine-substituted analog N-(3-chlorophenyl)thian-3-amine.

Application
Selection Property
Validation Focus
C–H functionalization library synthesis
Ortho-methylsulfanyl directing group
Regioselectivity and functional group tolerance
EHMT2 inhibitor hit-to-lead
Chair-conformation rigidity of thian ring
Docking reproducibility and scaffold SAR
LogP-sensitive biochemical assays
Slightly reduced computed lipophilicity
Membrane partitioning artifacts and permeability
Sigma receptor ligand exploration
Thian scaffold with ortho-SMe substitution
Binding affinity and sulfur–π interaction hypothesis
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